molecular formula C26H20N2O2S B4298236 ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No. B4298236
M. Wt: 424.5 g/mol
InChI Key: AYYDNJXPWPUHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, also known as DPTTP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the thieno[2,3-b]pyridine family, which has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of cancer cell apoptosis, and suppression of tumor growth in animal models. It has also been shown to have anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. However, one of the limitations of using ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, including:
1. Further elucidation of its mechanism of action and signaling pathways involved in its anti-cancer activity.
2. Development of more efficient synthesis methods to improve the yield and purity of ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate.
3. Investigation of its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy.
4. Evaluation of its pharmacokinetic and pharmacodynamic properties to determine its suitability for clinical use.
5. Study of its potential applications in other fields, such as anti-inflammatory and anti-microbial therapy.
Conclusion:
In conclusion, ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a promising compound that has shown potent anti-cancer activity and has potential applications in various fields, including cancer research, anti-inflammatory therapy, and anti-microbial therapy. Further research is needed to fully understand its mechanism of action and to evaluate its suitability for clinical use.

Scientific Research Applications

Ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate has also been shown to inhibit cancer cell proliferation, induce cancer cell apoptosis, and suppress tumor growth in animal models.

properties

IUPAC Name

ethyl 4,6-diphenyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2S/c1-2-30-26(29)24-23(28-15-9-10-16-28)22-20(18-11-5-3-6-12-18)17-21(27-25(22)31-24)19-13-7-4-8-14-19/h3-17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYDNJXPWPUHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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